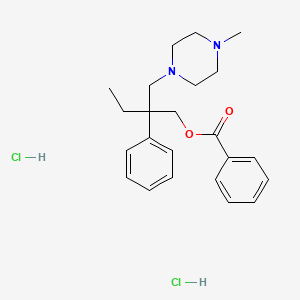

beta-Ethyl-4-methyl-beta-phenyl-1-piperazinepropanol benzoate dihydrochloride

Description

L 1792 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No. |

102517-13-5 |

|---|---|

Molecular Formula |

C23H32Cl2N2O2 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]-2-phenylbutyl] benzoate;dihydrochloride |

InChI |

InChI=1S/C23H30N2O2.2ClH/c1-3-23(21-12-8-5-9-13-21,18-25-16-14-24(2)15-17-25)19-27-22(26)20-10-6-4-7-11-20;;/h4-13H,3,14-19H2,1-2H3;2*1H |

InChI Key |

HUBVJZXLTNGEPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN1CCN(CC1)C)(COC(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L 1792 typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. One common method involves the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This technique is favored for its ability to separate complex mixtures with high precision.

Industrial Production Methods

In industrial settings, the production of L 1792 often involves large-scale preparative liquid chromatography. This method allows for the efficient purification of the compound from raw materials, ensuring high purity and yield . The process typically includes steps such as solvent delivery, sample introduction, flow splitting, detection, and fraction collection.

Chemical Reactions Analysis

Types of Reactions

L 1792 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving L 1792 include Grignard reagents, titanium (IV) isopropoxide, and Lewis acids . These reagents facilitate the formation of intermediates and final products through well-defined mechanisms.

Major Products Formed

The major products formed from the reactions of L 1792 depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents and titanium (IV) isopropoxide can yield primary cyclopropylamines .

Scientific Research Applications

L 1792 has a wide range of applications in scientific research, spanning multiple disciplines:

Chemistry: Used as a reagent in various synthetic pathways and as a catalyst in chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials and as a component in industrial processes .

Mechanism of Action

The mechanism of action of L 1792 involves its interaction with specific molecular targets and pathways. For instance, it may interfere with the function of bacterial outer membrane proteins, inhibiting the normal transport of lipopolysaccharides and leading to the accumulation of membrane-like substances within bacterial cells . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

Conclusion

L 1792 is a compound of significant scientific interest due to its unique properties and diverse applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new uses for this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.